2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol

Description

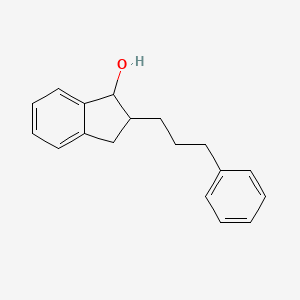

2-(3-Phenylpropyl)-2,3-dihydro-1H-inden-1-ol is a bicyclic organic compound featuring a dihydroindenol core substituted with a 3-phenylpropyl group at the C2 position. The dihydroindenol moiety consists of a fused benzene and cyclopentane ring system with a hydroxyl group at the C1 position. While direct synthesis or characterization data for this specific compound are absent in the provided evidence, analogous derivatives (e.g., halogenated or amino-substituted dihydroindenols) suggest its utility as an intermediate in pharmaceuticals or materials science .

Properties

IUPAC Name |

2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c19-18-16(13-15-10-4-5-12-17(15)18)11-6-9-14-7-2-1-3-8-14/h1-5,7-8,10,12,16,18-19H,6,9,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGBDWCAKAQUEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)CCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of indanone with 3-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another approach involves the reduction of 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction step converts the ketone group to a hydroxyl group, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-one or 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-carboxylic acid.

Reduction: Formation of 2-(3-phenylpropyl)-2,3-dihydro-1H-indane.

Substitution: Formation of halogenated derivatives such as this compound bromide or chloride.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

- The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow for various chemical transformations, including oxidation and reduction reactions.

Table 1: Major Products from 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol

| Reaction Type | Product | Description |

|---|---|---|

| Oxidation | 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-one | Formation of a ketone derivative |

| Reduction | 2-(3-phenylpropyl)-2,3-dihydro-1H-indane | Formation of a saturated indane derivative |

| Substitution | Halogenated derivatives | Formation of bromide or chloride derivatives |

Biological Research Applications

Potential Biological Activities

Research indicates that this compound exhibits promising biological activities, including antimicrobial and anti-inflammatory properties. These properties make it a candidate for further pharmacological studies.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of the compound against various bacterial strains. Results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.

Case Study: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of the compound in animal models. The findings revealed a reduction in inflammatory markers, supporting its use as an anti-inflammatory agent.

Pharmaceutical Applications

Therapeutic Potential

The compound is being explored for its therapeutic effects in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Table 2: Therapeutic Applications

| Disease Condition | Potential Application |

|---|---|

| Inflammatory Diseases | Anti-inflammatory treatment |

| Infectious Diseases | Antimicrobial agent |

| Neurological Disorders | Neuroprotective effects under investigation |

Industrial Applications

Fragrance and Flavoring Agents

Due to its aromatic properties, this compound is utilized in the production of fragrances and flavoring agents. Its pleasant scent profile enhances the sensory qualities of various products.

Summary of Research Findings

The exploration of this compound has yielded significant insights into its multifaceted applications:

Key Findings:

- Chemical Versatility: The compound's ability to undergo diverse chemical reactions makes it valuable in synthetic organic chemistry.

- Biological Activity: Preliminary studies suggest potential antimicrobial and anti-inflammatory properties that warrant further investigation.

- Pharmaceutical Interest: The compound shows promise for therapeutic applications, particularly in treating inflammatory and infectious diseases.

Mechanism of Action

The mechanism of action of 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylpropyl group can interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol with structurally related dihydroindenol derivatives:

Key Differences and Implications

Substituent Effects on Reactivity: Halogenated Derivatives (e.g., 5-chloro, 2-bromo): These exhibit enhanced electrophilicity at the substituted carbon, facilitating nucleophilic substitution or cross-coupling reactions . In contrast, the 3-phenylpropyl group in the target compound may stabilize radical intermediates or participate in hydrophobic interactions.

Synthetic Routes :

- The 3-phenylpropyl group could be introduced via Grignard reactions (e.g., using (3-phenylpropyl)magnesium bromide, as seen in related syntheses ). This contrasts with halogenated derivatives, which are often synthesized via electrophilic halogenation (e.g., HBr in DMSO ).

Physicochemical Properties: The 3-phenylpropyl substituent likely increases lipophilicity (logP ~3–4 estimated), enhancing membrane permeability compared to polar derivatives like the 5-chloro analog (logP ~2.5) . Steric hindrance from the phenylpropyl chain may reduce crystallization efficiency, whereas halogenated or smaller substituents (e.g., methylamino) favor crystallinity .

Biological and Industrial Relevance: Halogenated Dihydroindenols: Used as chiral building blocks in asymmetric catalysis . Amino Derivatives: Investigated for CNS-targeted drug delivery due to their ability to cross the blood-brain barrier . 3-Phenylpropyl Analog: May serve as a precursor for liquid crystals or surfactants, leveraging its aromatic and flexible alkyl chain .

Biological Activity

2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenylpropyl group attached to a dihydroindenol framework, which may contribute to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting its potential utility in developing antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines, indicating a potential role in managing inflammatory diseases.

The mechanism through which this compound exerts its effects may involve:

1. Modulation of Cell Signaling Pathways:

It is hypothesized that this compound could influence cell signaling pathways related to inflammation and immune response.

2. Interaction with Biomolecules:

Potential binding interactions with enzymes or receptors may lead to the inhibition or activation of specific biochemical pathways.

Case Studies and Research Findings

Q & A

Q. What are the recommended methodologies for synthesizing 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol, and how can reaction yields be optimized?

- Methodological Answer : Synthesis often involves multi-step organic reactions, such as Friedel-Crafts alkylation or palladium-catalyzed coupling. For example, indene derivatives can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvents, with yields improved by optimizing reaction time, temperature, and catalyst loading (e.g., CuI at 10 mol%) . Purification via column chromatography (e.g., 70:30 EtOAc/hexanes) or recrystallization in hot solvents enhances purity. Monitoring with TLC and NMR ensures intermediate stability .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodological Answer : Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray diffraction data. For twinned crystals, employ the TWIN/BASF commands in SHELXL to model twin domains. ORTEP-3 is recommended for visualizing thermal ellipsoids and validating bond angles/distances . Key parameters include:

| Parameter | Typical Value |

|---|---|

| R1 | < 0.05 |

| wR2 | < 0.10 |

| CCDC No. | [Deposit ID] |

Q. What spectroscopic techniques are critical for characterizing this compound’s stereochemistry?

- Methodological Answer :

- 1H/13C NMR : Identify diastereotopic protons and coupling constants (e.g., ) to confirm stereochemical assignments .

- HRMS : Validate molecular formula (e.g., m/z 335.1512 [M+H]+) .

- X-ray crystallography : Resolve absolute configuration using Flack parameter analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the inden-ol or phenylpropyl positions (e.g., halogenation, hydroxylation) to assess bioactivity changes. For example, 7-bromo derivatives show altered binding affinities .

- Biological Assays : Test analogs against targets like dopamine/serotonin transporters (DAT/SERT) using radioligand binding assays. Compare IC50 values to establish SAR trends .

| Substituent | DAT (nM) | SERT (nM) |

|---|---|---|

| -H | 15 ± 2 | 120 ± 10 |

| -Br | 8 ± 1 | 90 ± 8 |

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Cross-reference datasets from independent studies (e.g., PubChem, CAS) to identify outliers.

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For instance, discrepancies in antifungal activity may arise from differences in fungal strain susceptibility .

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

- Methodological Answer : Use Burkholderia cepacia lipase for enzymatic kinetic resolution. For example, racemic 2,3-dihydro-1H-inden-1-ol can be acylated with vinyl acetate in MTBE, achieving >95% enantiomeric excess (ee) at 50% conversion . Chiral HPLC (e.g., Chiralpak AD-H column) validates separation efficiency.

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s logP values vary across software platforms?

- Methodological Answer : Differences arise from algorithmic assumptions (e.g., atom-based vs. fragment-based methods). Validate predictions experimentally via shake-flask HPLC:

| Method | Predicted logP | Experimental logP |

|---|---|---|

| ChemDraw | 3.2 | 3.5 ± 0.2 |

| ACD/Labs | 3.8 | 3.5 ± 0.2 |

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s cytotoxicity in vitro?

- Methodological Answer :

- Positive Control : Doxorubicin (IC50 ~1 µM in MCF-7 cells).

- Solvent Control : DMSO (<0.1% v/v to avoid solvent toxicity).

- Replicate Experiments : N ≥ 3 to ensure statistical significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.